N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide
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Overview
Description
N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a chemical compound with a complex structure that includes a cyclohexyl ring, an acetamide group, and a hydroxy-ethyl-methyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with acetic anhydride to form the acetamide group. The hydroxy-ethyl-methyl-amino substituent is introduced through a nucleophilic substitution reaction, where the hydroxy-ethyl group is attached to the nitrogen atom of the cyclohexylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group may produce a primary amine.
Scientific Research Applications
N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets and pathways. The hydroxy-ethyl-methyl-amino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetamide group can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-[2-hydroxyethyl(methyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(15)12-10-3-5-11(6-4-10)13(2)7-8-14/h10-11,14H,3-8H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXCTBFKBHRNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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